1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl-
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Overview
Description
1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- involves several steps. The synthetic routes typically include the reaction of azepine derivatives with cyano and diphenylpropyl groups under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- can be compared with other similar compounds, such as:
1H-Azepinium,1-(3-cyano-2-methyl-3,3-diphenylpropyl)hexahydro-1-methyl-: This compound has a similar structure but with a methyl group at a different position.
1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-ethyl-: This compound has an ethyl group instead of a methyl group. The uniqueness of 1H-Azepinium,1-(3-cyano-3,3-diphenylpropyl)hexahydro-1-methyl- lies in its specific structural configuration, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2/c1-25(17-10-2-3-11-18-25)19-16-23(20-24,21-12-6-4-7-13-21)22-14-8-5-9-15-22/h4-9,12-15H,2-3,10-11,16-19H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILKGNGYUNSTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCCC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N2+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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